Cellular p38-MK2 Pathway Inhibition vs. Closest Fluoro-Analog
In a human cellular assay, the compound inhibits p38α-dependent PGE2 production with an IC50 of 210 nM, demonstrating functional pathway blockade. Critically, its p38α binding affinity is only 700 nM, highlighting a unique mechanistic signature where cellular potency is driven by a 'prevention of activation' mode rather than just target affinity. This profile contrasts with the closest analog, the 2-fluoro-substituted N-(2-fluorophenyl) derivative, which shows a less favorable shift, with a p38α binding affinity of 1500 nM and a cellular IC50 of >10000 nM, indicating a completely different and less potent inhibition mechanism [1].
| Evidence Dimension | Cellular p38-MK2 pathway inhibition (PGE2 production) vs. p38α binding affinity |
|---|---|
| Target Compound Data | Cellular IC50 = 210 ± n/a nM; p38α Kd = 700 nM |
| Comparator Or Baseline | N-(2-fluorophenyl) analog: p38α Kd = 1500 nM, Cellular IC50 > 10000 nM. |
| Quantified Difference | Target compound cellular potency is >47-fold higher than the comparator despite only 2.1-fold better binding affinity. |
| Conditions | Human TC28 chondrocyte cell line; IL-1β challenge; 20 min compound pre-incubation; PGE2 measured by ELISA at 24h. p38α binding affinity measured by surface plasmon resonance (SPR). |
Why This Matters
This proves superior functional translation from target binding to cellular efficacy, a critical procurement factor for researchers requiring potent pathway inhibition in disease-relevant cell models.
- [1] Cumming, J. G., Debreczeni, J. É., Edfeldt, F., Evertsson, E., Harrison, M., Holdgate, G. A., James, M. J., Lamont, S. G., Oldham, K., Sullivan, J. E., & Wells, S. L. (2015). Discovery and Characterization of MAPK-Activated Protein Kinase-2 Prevention of Activation Inhibitors. Journal of Medicinal Chemistry, 58(1), 278–293. View Source
